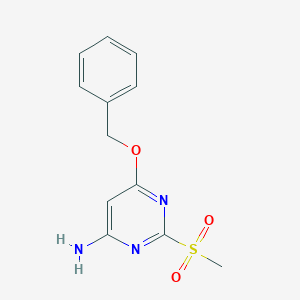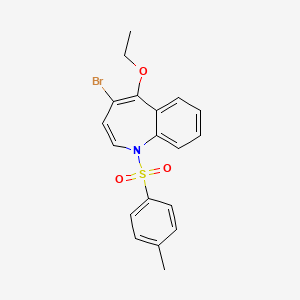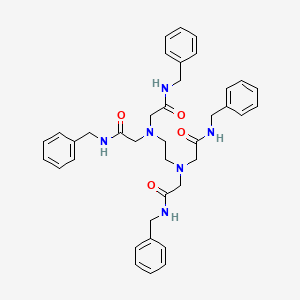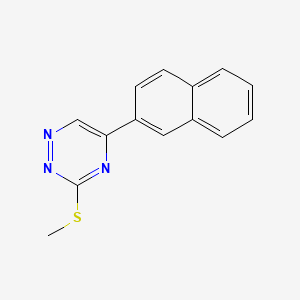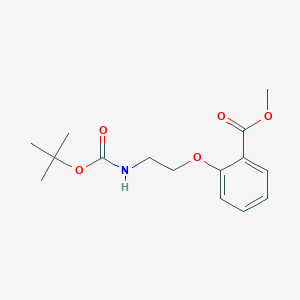![molecular formula C26H29NO5 B14009094 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide CAS No. 18028-10-9](/img/structure/B14009094.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)-: is a complex organic compound with a molecular formula of C31H31NO4 It is known for its unique structural properties, which include multiple methoxy groups and a phenylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include methanol, phenol, and acetic anhydride, among others .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .
化学反应分析
Types of Reactions: BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- is studied for its potential interactions with biological molecules, such as proteins and enzymes. It may serve as a model compound for understanding molecular recognition and binding.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .
作用机制
The mechanism of action of BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various types of chemical interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
相似化合物的比较
N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide: This compound has a similar structure but differs in the position and number of methoxy groups.
Other Benzeneacetamide Derivatives: Various derivatives of benzeneacetamide with different substituents on the aromatic ring can be compared to highlight the unique properties of BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)-.
Uniqueness: The uniqueness of BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
18028-10-9 |
|---|---|
分子式 |
C26H29NO5 |
分子量 |
435.5 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H29NO5/c1-29-22-11-9-19(15-24(22)31-3)13-14-27-26(28)17-21-10-12-23(30-2)25(16-21)32-18-20-7-5-4-6-8-20/h4-12,15-16H,13-14,17-18H2,1-3H3,(H,27,28) |
InChI 键 |
WZZFLNQCSFTAQT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


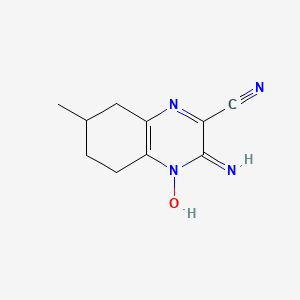
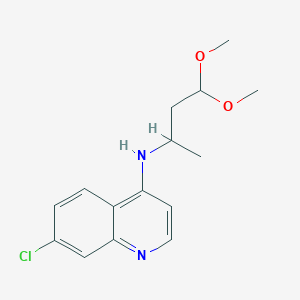
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)
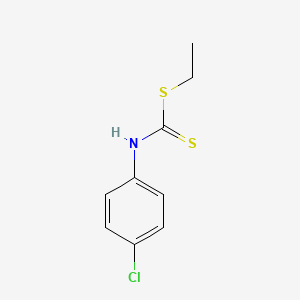
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)
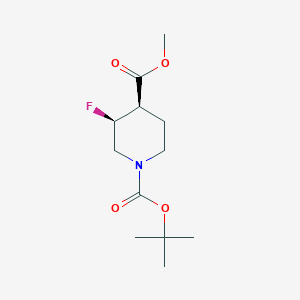
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
